
2-Cinnamoyl-1H-indene-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cinnamoyl-1H-indene-1,3(2H)-dione is a compound that has been gaining attention in the scientific community due to its potential applications in various fields. This compound is also known as indenone and has a chemical formula of C16H10O2. It is a yellow crystalline powder that is sparingly soluble in water but soluble in organic solvents.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 2-Cinnamoyl-1H-indene-1,3(2H)-dione involves the condensation of cinnamaldehyde with 1H-indene-1,3(2H)-dione in the presence of a base followed by oxidation of the resulting product.
Starting Materials
Cinnamaldehyde, 1H-indene-1,3(2H)-dione, Base (e.g. sodium hydroxide), Oxidizing agent (e.g. potassium permanganate)
Reaction
Step 1: Mix cinnamaldehyde and 1H-indene-1,3(2H)-dione in a solvent such as ethanol or methanol., Step 2: Add a base such as sodium hydroxide to the mixture to initiate the condensation reaction., Step 3: Heat the mixture under reflux for several hours to allow the reaction to proceed., Step 4: Cool the mixture and extract the product using a suitable solvent such as dichloromethane., Step 5: Dry the product and purify it using column chromatography., Step 6: Oxidize the purified product using an oxidizing agent such as potassium permanganate to obtain 2-Cinnamoyl-1H-indene-1,3(2H)-dione.
Mécanisme D'action
The mechanism of action of 2-Cinnamoyl-1H-indene-1,3(2H)-dione is not fully understood. However, it has been suggested that the compound may act as a radical scavenger and antioxidant. This property makes it a potential candidate for use in various applications such as food preservation and cosmetics.
Effets Biochimiques Et Physiologiques
Studies have shown that 2-Cinnamoyl-1H-indene-1,3(2H)-dione has potential biochemical and physiological effects. It has been found to have anti-inflammatory and analgesic effects in animal models. Additionally, it has been shown to have antimicrobial properties against various bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Cinnamoyl-1H-indene-1,3(2H)-dione in lab experiments is its relative ease of synthesis. Additionally, the compound is stable under normal laboratory conditions. However, one limitation is its low solubility in water, which may make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 2-Cinnamoyl-1H-indene-1,3(2H)-dione. One area of interest is in the development of new materials using indenone as a building block. Another direction is in the study of the compound's potential as an antioxidant and radical scavenger. Additionally, further research is needed to fully understand the compound's mechanism of action and potential applications in various fields.
Applications De Recherche Scientifique
2-Cinnamoyl-1H-indene-1,3(2H)-dione has been found to have potential applications in various fields of scientific research. One area of interest is in the development of new materials. Indenone has been used as a building block in the synthesis of new polymers with unique properties such as high thermal stability and high glass transition temperatures.
Propriétés
IUPAC Name |
2-[(E)-3-phenylprop-2-enoyl]indene-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O3/c19-15(11-10-12-6-2-1-3-7-12)16-17(20)13-8-4-5-9-14(13)18(16)21/h1-11,16H/b11-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFGAICZGGUTCL-ZHACJKMWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cinnamoyl-1H-indene-1,3(2H)-dione | |
CAS RN |
15548-49-9 |
Source


|
| Record name | 2-(3-PHENYL-ACRYLOYL)-INDAN-1,3-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

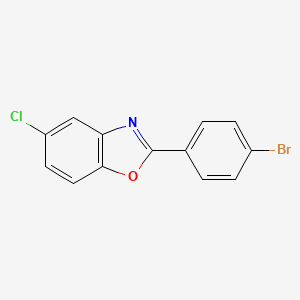
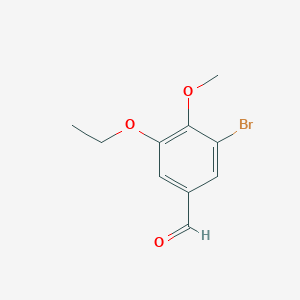
![1-{[2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid](/img/structure/B1331800.png)
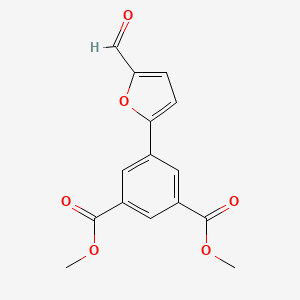
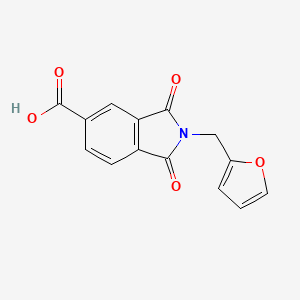
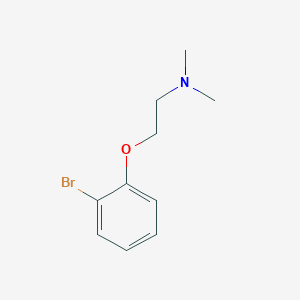
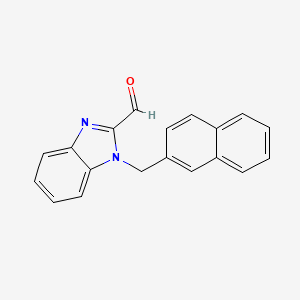
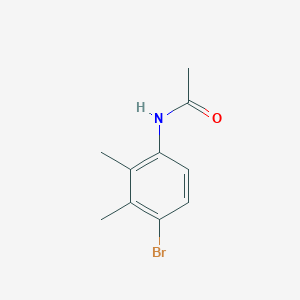
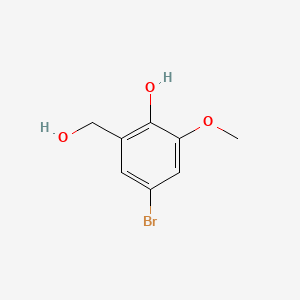
![(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid](/img/structure/B1331825.png)
![3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B1331828.png)
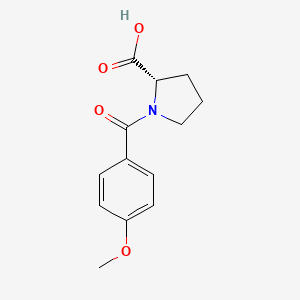
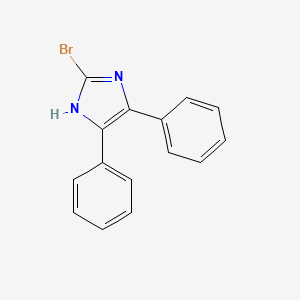
![6-bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione](/img/structure/B1331836.png)